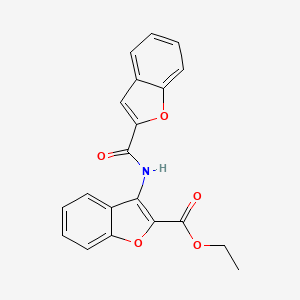

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method enables access to a wide range of elaborate benzofuran-2-carboxamides .Chemical Reactions Analysis

In the synthesis of benzofuran compounds, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Applications De Recherche Scientifique

Synthesis and Structural Characterization

A significant aspect of the research on Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate derivatives involves their synthesis and structural analysis. For example, the study by Gao et al. (2011) describes a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction, highlighting the compound's structural diversity and potential for further functionalization (Gao, Liu, Jiang, & Li, 2011).

Similarly, Ma et al. (2014) developed an efficient strategy for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, demonstrating the versatility of benzofuran derivatives in chemical synthesis and their potential for generating polyfunctionalized compounds (Ma, Tu, Ning, Jiang, & Tu, 2014).

Biological Activity Exploration

Research has also delved into the biological activities of benzofuran derivatives. Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV-1 and HIV-2 activities, indicating the potential therapeutic applications of these compounds in antiviral treatments (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Mechanistic Insights and Application in Organic Synthesis

Further studies provide insights into the mechanisms of reactions involving benzofuran derivatives. Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimide in aqueous media, which is relevant for understanding the chemical behavior of carboxylate and amide groups present in benzofuran derivatives (Nakajima & Ikada, 1995).

Orientations Futures

Given the biological activities and potential applications of benzofuran compounds, there is considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These substances are potential natural drug lead compounds and are expected to be the focus of future research .

Mécanisme D'action

Target of Action

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Biochemical Pathways

Benzofuran compounds have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Propriétés

IUPAC Name |

ethyl 3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-2-24-20(23)18-17(13-8-4-6-10-15(13)26-18)21-19(22)16-11-12-7-3-5-9-14(12)25-16/h3-11H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKKMQBZFPBJED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3015422.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)

![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)